4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide
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Overview
Description
4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a nitro group at the 2-position, and an N-substituted phenyl group with an isopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide can be achieved through several synthetic routesThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent amide formation reactions. The process would require stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-chloro-2-amino-N-[2-(propan-2-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or ketones at the isopropyl group.
Scientific Research Applications
4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and isopropyl groups may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Similar structure but lacks the N-[2-(propan-2-yl)phenyl] group.
4-chloro-2-nitrobenzoic acid: Contains a carboxylic acid group instead of the amide group.
4-chloro-2-nitro-N-phenylbenzamide: Similar structure but lacks the isopropyl group on the phenyl ring.
Uniqueness
4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the nitro and chloro groups, as well as the N-[2-(propan-2-yl)phenyl] moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15ClN2O3 |
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Molecular Weight |
318.75 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(2)12-5-3-4-6-14(12)18-16(20)13-8-7-11(17)9-15(13)19(21)22/h3-10H,1-2H3,(H,18,20) |
InChI Key |
HAVNJSIUBLCERL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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